Home > Products > Screening Compounds P17236 > 4-(Difluoromethyl)-3-methoxybenzoic Acid
4-(Difluoromethyl)-3-methoxybenzoic Acid -

4-(Difluoromethyl)-3-methoxybenzoic Acid

Catalog Number: EVT-13708617
CAS Number:
Molecular Formula: C9H8F2O3
Molecular Weight: 202.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Difluoromethyl)-3-methoxybenzoic acid is an organic compound notable for its structural features, which include a difluoromethyl group and a methoxy group attached to a benzoic acid backbone. This compound has garnered attention in various scientific fields due to its unique properties and potential applications. The molecular formula for this compound is C9H8F2O4C_9H_8F_2O_4, and it has a molecular weight of 218.15 g/mol .

Source and Classification

This compound is classified as a benzoic acid derivative, specifically a methoxybenzoic acid with fluorinated substituents. It is often synthesized through difluoromethylation processes, utilizing various reagents and conditions tailored to achieve the desired product efficiently. The compound's CAS number is 1469882-43-6, which helps in its identification across chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(difluoromethyl)-3-methoxybenzoic acid typically involves the difluoromethylation of 3-methoxybenzoic acid. Common reagents used for this process include difluoromethyl iodide or difluoromethyl sulfone, often under specific conditions that may involve catalytic assistance from transition metals like copper or palladium.

Synthetic Routes:

  1. Difluoromethylation: The reaction involves treating 3-methoxybenzoic acid with difluoromethylating agents.
  2. Reaction Conditions: The reactions are usually conducted in solvents such as dichloromethane or methanol, at controlled temperatures to optimize yield and purity.

Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in product quality, employing advanced catalytic systems to ensure high yields.

Chemical Reactions Analysis

Reactions and Technical Details

4-(Difluoromethyl)-3-methoxybenzoic acid can participate in several chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: The carboxylic acid moiety can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The difluoromethyl group can engage in nucleophilic substitution reactions, often facilitated by reagents such as sodium hydride.

The products formed from these reactions depend on the specific conditions utilized during the reaction.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with biological targets. The difluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating their activity. This property makes it useful in biochemical studies and drug development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties make it suitable for various applications in organic synthesis and pharmaceutical research .

Applications

Scientific Uses

4-(Difluoromethyl)-3-methoxybenzoic acid has several applications across different scientific domains:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules, particularly fluorinated compounds.
  • Biology: Useful for studying enzyme interactions and metabolic pathways due to its unique structural characteristics.
  • Industry: Employed in producing agrochemicals such as fungicides and herbicides, enhancing the efficacy and stability of active ingredients.
Introduction to 4-(Difluoromethyl)-3-methoxybenzoic Acid in Contemporary Medicinal Chemistry

4-(Difluoromethyl)-3-methoxybenzoic acid represents a strategically designed scaffold in modern drug discovery, merging the hydrogen-bond-donating capability of the difluoromethyl (CF₂H) group with the electron-donating properties of the ortho-positioned methoxy substituent. This compound exemplifies the rational application of fluorine chemistry to modulate pharmacokinetics and target engagement. The benzoic acid core facilitates salt formation for enhanced solubility, while the regioselective substitution pattern enables precise interactions with biological targets. Its emergence coincides with the growing recognition of fluorinated building blocks as indispensable tools for addressing challenges in drug development, particularly in therapies targeting protein-protein interactions and enzymatic pathways resistant to conventional ligands.

Role of Difluoromethylation in Bioactive Molecule Design

The difluoromethyl group (CF₂H) serves as a versatile bioisostere for hydroxyl, thiol, and amine functionalities, primarily due to its moderate hydrogen-bond-donating capacity (Abraham’s solute parameter A = 0.05–0.10) and enhanced lipophilicity relative to non-fluorinated methyl groups. This dual character enables improved membrane permeability while retaining critical polar interactions with biological targets. For example, the CF₂H group in 4-(difluoromethyl)-3-methoxybenzoic acid contributes to a calculated logP increase of ~0.6 compared to its non-fluorinated analog, enhancing passive cellular uptake [3].

Radical difluoromethylation methodologies have revolutionized access to such motifs. Modern approaches leverage regioselective C–H functionalization, particularly for heterocycles prevalent in pharmaceuticals. As demonstrated by oxazino pyridine intermediates, meta-selective difluoromethylation via radical processes enables precise installation of CF₂H onto electron-deficient pyridines—previously a synthetic challenge. The electrophilicity-tuned reagent 2,2-difluoro-2-iodo-1-phenylethan-1-one facilitates this transformation under mild photocatalytic conditions (456 nm LED, RT), achieving 65–74% yields for bioactive pyridine derivatives [1]. Such advancements underscore the strategic value of CF₂H in optimizing lead compounds' physicochemical profiles without compromising synthetic feasibility.

Table 1: Physicochemical Properties of Difluoromethyl-Containing Bioisosteres

BioisostereH-Bond Acidity (A)logPKey Applications
CF₂H (Ar-CF₂H)0.05–0.07~2.4PI3K/mTOR inhibitors (e.g., PQR530)
OCF₂H0.10~1.8Pulmonary fibrosis agents (e.g., DGM)
SCF₂H0.10~2.9Kinase modulators
OH0.30–0.40~1.5Phenolic drugs
SH0.25–0.35~2.5Thiol-containing antivirals

Structural Analogs in Pulmonary Fibrosis Therapeutics

Structurally analogous benzoates bearing difluoromethyl ether linkages demonstrate potent antifibrotic activity through TGF-β/Smad pathway inhibition. 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) exemplifies this pharmacophore, suppressing epithelial-mesenchymal transition (EMT) in A549 lung epithelial cells at 200 μM. Treatment with DGM significantly downregulated fibrotic markers (α-SMA, vimentin, collagen I) by 60–75% while restoring E-cadherin expression—a hallmark of epithelial integrity [2] [4]. Mechanistically, DGM attenuated Smad2/3 phosphorylation, disrupting the nuclear translocation of this profibrotic transcription complex.

In bleomycin-induced pulmonary fibrosis models, DGM analogs demonstrated comparable efficacy to approved agents like nintedanib, but with distinct mechanistic advantages. Unlike nintedanib (a tyrosine kinase inhibitor), DGM specifically targets macrophage polarization and SatM (segregated-nucleus-containing atypical monocyte) accumulation—key drivers of fibrotic niche formation. DGM reduced pulmonary SatM infiltration by 68.3% versus vehicle control, correlating with diminished TNF-α production and collagen deposition [4] [6]. This highlights the therapeutic potential of difluoromethoxy benzoic acid derivatives in reprogramming the fibrotic microenvironment.

Table 2: Antifibrotic Activity of Difluoromethyl-Containing Benzoic Acid Derivatives

CompoundTargetIn Vitro ActivityIn Vivo Efficacy
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)TGF-β1/Smad↓α-SMA, vimentin, collagen I (IC₅₀ ~150 μM); ↑E-cadherin↓Bleomycin-induced fibrosis; improved lung function in rats
Nerandomilast (Phase 3 PDE4B inhibitor)PDE4BNot reported↑Forced vital capacity (FVC) at 52 weeks in IPF patients
AA6216 (PDE4 inhibitor)PDE4↓TNF-α production in SatMs↓SatM accumulation by 68.3% in murine fibrosis model

Positional Isomerism and Functional Group Impact on Pharmacokinetics

The regiochemical placement of the difluoromethyl group relative to electron-donating/withdrawing substituents profoundly influences bioavailability and target engagement. Meta-disubstituted benzoic acids like 4-(difluoromethyl)-3-methoxybenzoic acid exhibit superior metabolic stability and tissue distribution compared to ortho or para isomers. This arises from optimized hydrogen-bonding potential and reduced susceptibility to cytochrome P450-mediated oxidation. For instance, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)—featuring a meta-CF₂H pyridine—achieved a brain/plasma ratio of 20:1 in rats, enabling CNS activity against PI3K/mTOR kinases [9].

The ortho-methoxy group further enhances pharmacokinetics via two mechanisms: 1) Conformational restriction of the carboxylic acid via intramolecular hydrogen bonding with CF₂H, reducing rotational freedom and enhancing membrane permeability; 2) Attenuation of glucuronidation kinetics due to steric hindrance around the carboxylic acid. Computational analyses indicate that ortho-substituted methoxy groups increase polar surface area (PSA) by <10 Ų versus para-substitution, minimizing impact on passive diffusion. This balances solubility and permeability, yielding favorable cLogD values of 1.8–2.2 for optimized analogs [3] [8] [9].

Table 3: Pharmacokinetic Influence of Substituent Position in Difluoromethyl Benzoates

IsomerCalculated logDH-Bond Donor CountPolar Surface Area (Ų)Key Pharmacokinetic Traits
4-(Difluoromethyl)-3-methoxybenzoic acid (meta-CF₂H, ortho-OMe)1.9155Balanced solubility/permeability; low glucuronidation
5-(Difluoromethyl)-2-methoxybenzoic acid (ortho-CF₂H, meta-OMe)2.1152Higher CNS penetration (e.g., PQR530 brain/plasma = 20:1)
3-(Difluoromethyl)-4-methoxybenzoic acid (ortho-CF₂H, ortho-OMe)1.7158Enhanced solubility; reduced metabolic clearance
2',6-Bis(difluoromethyl)-[2,4'-bipyridine]-5-amine (BMS-986176)3.2145High CNS penetration (AAK1 inhibitor for neuropathic pain)

The strategic incorporation of difluoromethyl groups into aromatic systems thus enables simultaneous optimization of target binding (via H-bond donation), distribution (via lipophilicity modulation), and clearance (via steric shielding of metabolically labile sites). This multi-parameter control underscores why 4-(difluoromethyl)-3-methoxybenzoic acid and its analogs represent privileged scaffolds in contemporary medicinal chemistry.

Properties

Product Name

4-(Difluoromethyl)-3-methoxybenzoic Acid

IUPAC Name

4-(difluoromethyl)-3-methoxybenzoic acid

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C9H8F2O3/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,8H,1H3,(H,12,13)

InChI Key

ZMYRDXLQVKCNFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.